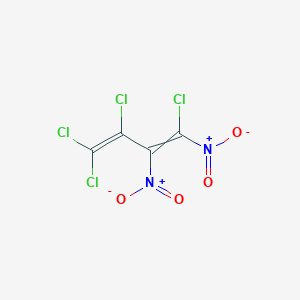
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4N2O4 This compound is characterized by the presence of four chlorine atoms and two nitro groups attached to a butadiene backbone
Méthodes De Préparation
The synthesis of 1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene typically involves the chlorination and nitration of butadiene derivatives. One common method includes the chlorination of 1,4-dichloro-1,3-butadiene followed by nitration to introduce the nitro groups. The reaction conditions often involve the use of acetic acid saturated with hydrogen chloride for chlorination and nitric acid for nitration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of other chemical compounds and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene involves its interaction with molecular targets through its reactive chlorine and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene can be compared with other similar compounds such as:
1,4-Dichloro-1,4-dinitro-1,3-butadiene: This compound has two chlorine and two nitro groups, making it less chlorinated but similarly reactive.
1,1,3,4-Tetrachloro-1,3-butadiene: This compound lacks the nitro groups, which significantly alters its reactivity and applications.
1,2,4,5-Tetrachloro-3-nitrobenzene: Although structurally different, this compound shares some reactivity characteristics due to the presence of chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
113444-30-7 |
|---|---|
Formule moléculaire |
C4Cl4N2O4 |
Poids moléculaire |
281.9 g/mol |
Nom IUPAC |
1,1,2,4-tetrachloro-3,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C4Cl4N2O4/c5-1(3(6)7)2(9(11)12)4(8)10(13)14 |
Clé InChI |
AMPPPFBSCIGTNE-UHFFFAOYSA-N |
SMILES canonique |
C(=C([N+](=O)[O-])Cl)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


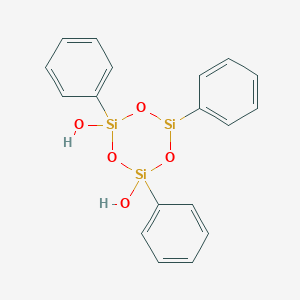
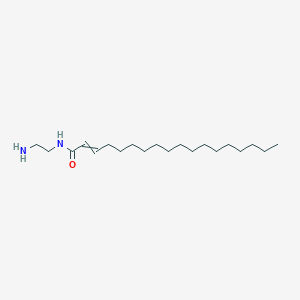

![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
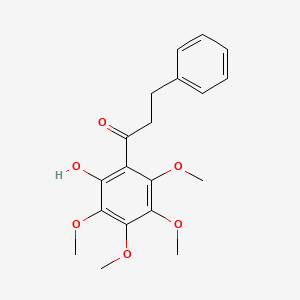
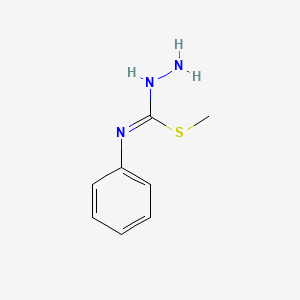
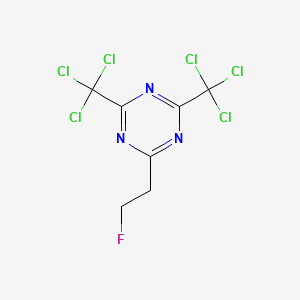
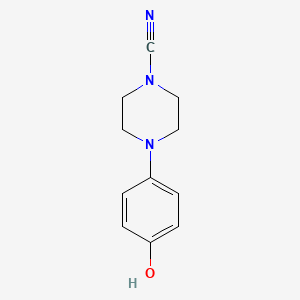
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
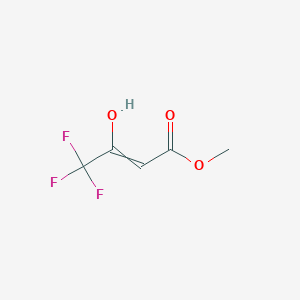


![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
